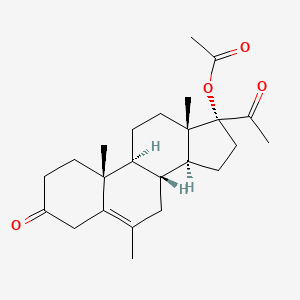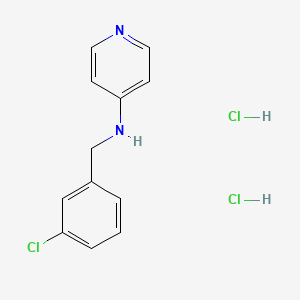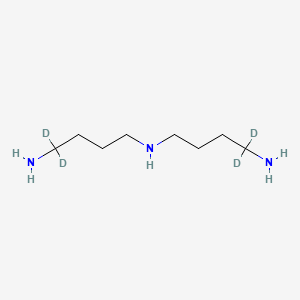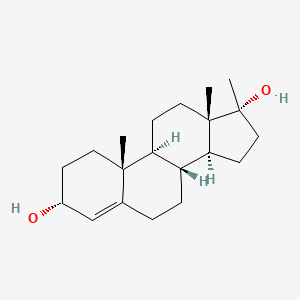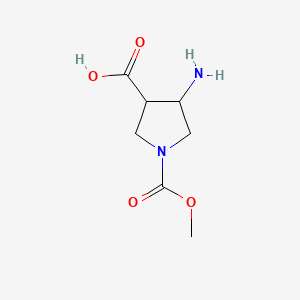
Terephthalic Acid-13C8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terephthalic Acid-13C8 is a stable isotope of Terephthalic Acid . The empirical formula is 13C8H6O4 and the molecular weight is 174.07 .
Chemical Reactions Analysis
Terephthalic Acid is known to sublime without fusing when heated . In Comamonas thiooxydans strain E6, Terephthalic Acid is biodegraded to protocatechuic acid via a reaction pathway initiated by terephthalate 1,2-dioxygenase .Physical And Chemical Properties Analysis
Terephthalic Acid-13C8 is a white solid with a molecular weight of 174.07 . Terephthalic Acid, its non-isotopic counterpart, has a density of 1.519 g/cm3, melts at 300°C, and sublimes without boiling . It has low solubility in water (0.065 g/L at 25°C) and is considered a weak acid due to the presence of two carboxyl groups .Wissenschaftliche Forschungsanwendungen
Biodegradation and Wastewater Treatment
Terephthalic acid (TPA) is widely used as a plasticizer and as a monomer in the manufacturing of PET bottles . However, due to its harmful effects on humans and the environment, it is recognized as a priority pollutant whose environmental level needs to be controlled . The bacterium Rhodococcus erythropolis (MTCC 3951) has been observed to degrade TPA in mineral salt media with TPA as the sole carbon and energy source . This bacterium can degrade 5 mM and 120 mM TPA within 10 h and 84 h of incubation, respectively . This biodegradation process has applications in wastewater treatment .
Production of Polyhydroxyalkanoate (PHA)
During the degradation of TPA, the bacterium Rhodococcus erythropolis (MTCC 3951) produces polyhydroxyalkanoate (PHA)—a biopolymer . Biodegradation of 120 mM TPA results in an accumulation of PHA . The PHA granules can be visualized using fluorescence and transmission electron microscopy and can be characterized using FTIR spectroscopy . This process has potential applications in the production of biodegradable plastics .
Imaging and Diagnosis
Isotopes, including Terephthalic Acid-13C8, are used for imaging and diagnosis in medical applications . They can help in the detection and treatment of various diseases .
Newborn Screening
Isotopes like Terephthalic Acid-13C8 are also used in newborn screening . This process helps in the early detection of certain genetic, endocrine, and metabolic disorders, allowing for timely intervention and treatment .
Safety and Hazards
Terephthalic Acid-13C8 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Wirkmechanismus
Target of Action
Terephthalic Acid-13C8, an isotope form of Terephthalic Acid , is primarily used in the production of polyethylene terephthalate (PET) polymer for the fabrication of polyester fibers and films . Its primary targets are the enzymes involved in the degradation of PET .
Mode of Action
The mode of action of Terephthalic Acid-13C8 involves its interaction with these enzymes. The oxidation of p-xylene, a precursor to Terephthalic Acid, proceeds by a free radical process . Bromine radicals decompose cobalt and manganese hydroperoxides, and the resulting oxygen-based radicals abstract hydrogen from a methyl group, which have weaker C–H bonds than does the aromatic ring .
Biochemical Pathways
Terephthalic Acid-13C8 affects the biochemical pathways involved in the degradation of PET. The bacterium Rhodococcus erythropolis has been observed to degrade Terephthalic Acid using an ortho-cleavage pathway . Other bacteria, such as Thioclava sp. BHET1 and Bacillus sp. BHET2, have also been found to degrade PET, with the former using a similar pathway to its terrestrial counterparts .
Pharmacokinetics
The pharmacokinetics of Terephthalic Acid were determined in Fischer-344 rats after intravenous and oral administration . After intravenous injection, the plasma concentration-time data were fitted using a three-compartment pharmacokinetic model . The average terminal half-life was 1.2 +/- 0.4 hr, and the average volume of distribution in the terminal phase was 1.3 +/- 0.3 liters/kg . Following administration by gavage, a longer terminal half-life was obtained, indicating that dissolution of Terephthalic Acid or absorption from the gut may be partially rate-limiting .
Result of Action
The result of Terephthalic Acid-13C8’s action is the degradation of PET. This degradation results in the production of polyhydroxyalkanoate (PHA), a biopolymer . The degradation of PET by the bacterium Rhodococcus erythropolis resulted in an accumulation of PHA .
Action Environment
The action of Terephthalic Acid-13C8 is influenced by environmental factors. For instance, a greater weight loss was observed under alkaline conditions than acidic conditions . Higher Terephthalic Acid and glycerol content exhibited a synergistic effect to hinder the hydrolysis under alkaline conditions . The addition of a certain content of glycerol promoted the enzymatic degradation of all copolyesters except for the 0.04 mol content .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Terephthalic Acid-13C8 can be achieved by introducing a labeled carbon-13 precursor during the synthesis of terephthalic acid. This can be done by using labeled benzene as a starting material in the synthesis of terephthalic acid.", "Starting Materials": ["Benzene-13C6", "Nitric acid", "Sulfuric acid", "Sodium hydroxide"], "Reaction": [ "Step 1: Nitration of Benzene-13C6 with Nitric acid in the presence of Sulfuric acid to form 1,3-dinitrobenzene-13C6", "Step 2: Reduction of 1,3-dinitrobenzene-13C6 with Sodium hydroxide to form Terephthalic Acid-13C8" ] } | |
CAS-Nummer |
1794767-08-0 |
Produktname |
Terephthalic Acid-13C8 |
Molekularformel |
C8H6O4 |
Molekulargewicht |
174.071 |
IUPAC-Name |
terephthalic acid |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
InChI-Schlüssel |
KKEYFWRCBNTPAC-LLXNCONNSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O |
Synonyme |
1,4-Benzenedicarboxylic Acid-13C8; 1,4-Dicarboxybenzene-13C8; 4-Carboxybenzoic Acid-13C8; Amoco TA 33-13C8; NSC 36973-13C8; QTA-13C8; S-LOP-13C8; TA 33LP-13C8; TPA-13C8; WR 16262-13C8; p-Benzenedicarboxylic Acid-13C8; p-Carboxybenzoic Acid-13C8; p-Di |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)

